molecular formula C32H30Br2N2 B12715168 Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-benzyl-, dibromide CAS No. 102584-21-4

Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-benzyl-, dibromide

Cat. No.: B12715168
CAS No.: 102584-21-4
M. Wt: 602.4 g/mol
InChI Key: MSSFVPHFMIWDCB-UHFFFAOYSA-L
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Description

Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) is a chemical compound with the molecular formula C18H18Br2N2. It is a type of pyridinium salt, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .

Preparation Methods

The synthesis of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) typically involves the reaction of pyridine with a suitable benzyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction may produce pyridinium hydrides .

Scientific Research Applications

Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its antimicrobial or anticancer activity .

Comparison with Similar Compounds

Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) can be compared with other similar pyridinium salts, such as:

  • 1,1’-(p-Xylylene)bis(1-pyridinium) Dibromide
  • 1,1’-(p-Xylylene)bis(1-pyridinium bromide)

These compounds share similar structural features but may differ in their specific chemical and biological properties. The uniqueness of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) lies in its specific substituents and the resulting effects on its reactivity and applications .

Properties

CAS No.

102584-21-4

Molecular Formula

C32H30Br2N2

Molecular Weight

602.4 g/mol

IUPAC Name

4-benzyl-1-[[4-[(4-benzylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C32H30N2.2BrH/c1-3-7-27(8-4-1)23-29-15-19-33(20-16-29)25-31-11-13-32(14-12-31)26-34-21-17-30(18-22-34)24-28-9-5-2-6-10-28;;/h1-22H,23-26H2;2*1H/q+2;;/p-2

InChI Key

MSSFVPHFMIWDCB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)CC5=CC=CC=C5.[Br-].[Br-]

Origin of Product

United States

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